Methyl 5-methoxypyrazine-2-carboxylate
Description
Contextualization within Pyrazine (B50134) Chemistry
Pyrazines are a class of organic compounds characterized by a six-membered aromatic ring containing two nitrogen atoms at positions 1 and 4. This structural motif is the foundation for a diverse array of molecules, both naturally occurring and synthetic, that exhibit a wide spectrum of chemical and biological activities. Methyl 5-methoxypyrazine-2-carboxylate is a derivative of this core pyrazine structure, distinguished by the presence of a methoxy (B1213986) group (-OCH3) at the 5-position and a methyl carboxylate group (-COOCH3) at the 2-position of the pyrazine ring.
The chemical properties and reactivity of this compound are intrinsically linked to the electronic nature of the pyrazine ring and the influence of its substituents. The pyrazine ring itself is electron-deficient, which affects its reactivity in various chemical transformations. The methoxy and methyl carboxylate groups further modulate the electronic distribution and steric environment of the molecule, influencing its interactions with other molecules and biological targets.
Table 1: Chemical and Physical Properties of this compound
| Property | Value |
| Chemical Formula | C₇H₈N₂O₃ |
| Molecular Weight | 168.15 g/mol |
| Boiling Point | 259.9 °C at 760 mmHg |
| Density | 1.22 g/cm³ |
| Storage Condition | 2-8°C, dry |
Note: The data in this table is compiled from various chemical suppliers and databases and may vary slightly.
Significance and Research Rationale
The scientific interest in this compound stems primarily from the established and diverse biological activities of the broader pyrazine class of compounds. Research into pyrazine derivatives has revealed their potential as antimicrobial, anti-inflammatory, and anticancer agents. ontosight.ai This has prompted investigators to synthesize and evaluate novel pyrazine derivatives, such as this compound, in the quest for new therapeutic leads.
The specific combination of a methoxy and a methyl carboxylate group on the pyrazine scaffold of this particular compound presents a unique chemical architecture that could lead to novel biological activities or improved pharmacological profiles compared to other pyrazine derivatives. The rationale for its investigation lies in the systematic exploration of structure-activity relationships within the pyrazine family. By modifying the substituents on the pyrazine ring, researchers can fine-tune the compound's properties to enhance its efficacy against specific biological targets while potentially minimizing off-target effects.
Overview of Prior Research on Pyrazine Derivatives
The field of pyrazine chemistry has a rich history of investigation, yielding a wealth of knowledge about the synthesis and biological applications of its derivatives. tandfonline.comresearchgate.net Numerous studies have demonstrated the wide-ranging pharmacological potential of these compounds.
For instance, certain pyrazine derivatives have been shown to exhibit significant anticancer activity . mdpi.com These compounds can exert their effects through various mechanisms, including the inhibition of cancer cell proliferation and the induction of apoptosis. Research in this area continues to be a vibrant field of study. benthamdirect.com
In the domain of anti-inflammatory research, pyrazine-containing molecules have been investigated for their ability to modulate inflammatory pathways. Some derivatives have shown promise in preclinical studies, suggesting their potential for the development of new anti-inflammatory drugs. mdpi.com
Furthermore, the antimicrobial properties of pyrazine derivatives have been extensively explored. mdpi.com The emergence of antibiotic-resistant strains of bacteria has fueled the search for new antimicrobial agents, and pyrazines represent a promising class of compounds in this regard.
The synthesis of pyrazine derivatives is another area of active research, with chemists continuously developing new and more efficient methods to construct and modify the pyrazine ring. These synthetic advancements are crucial for generating diverse libraries of pyrazine compounds for biological screening and drug discovery efforts. tandfonline.comresearchgate.net
Structure
3D Structure
Properties
IUPAC Name |
methyl 5-methoxypyrazine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O3/c1-11-6-4-8-5(3-9-6)7(10)12-2/h3-4H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZXXFTKAVQJXCU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=C(N=C1)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10332768 | |
| Record name | Methyl 5-methoxypyrazine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10332768 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
38789-75-2 | |
| Record name | Methyl 5-methoxypyrazine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10332768 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Reaction Pathways for Methyl 5 Methoxypyrazine 2 Carboxylate
Established Synthetic Routes
Several key pathways have been established for the synthesis of Methyl 5-methoxypyrazine-2-carboxylate. These routes include direct esterification, nucleophilic aromatic substitution, and transformations from nitrile and amino precursors.
Esterification of 5-methoxypyrazine-2-carboxylic acid
A direct and common method for synthesizing this compound is the Fischer esterification of its corresponding carboxylic acid, 5-methoxypyrazine-2-carboxylic acid. This acid-catalyzed reaction involves heating the carboxylic acid in methanol (B129727), which serves as both the solvent and the reactant.
The reaction is typically carried out in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). The acid protonates the carbonyl oxygen of the carboxylic acid, increasing its electrophilicity and facilitating nucleophilic attack by methanol. The reaction is reversible, and to drive it towards the formation of the ester, an excess of methanol is often used. The general procedure involves dissolving the carboxylic acid in methanol, adding the acid catalyst, and heating the mixture under reflux for several hours until the reaction is complete, as monitored by techniques like thin-layer chromatography (TLC).
Reaction of Methyl 5-chloropyrazine-2-carboxylate with Sodium Methoxide (B1231860)
This synthetic route utilizes a nucleophilic aromatic substitution (SɴAr) reaction. The starting material, Methyl 5-chloropyrazine-2-carboxylate, possesses a chlorine atom on the electron-deficient pyrazine (B50134) ring, making it susceptible to attack by strong nucleophiles.
In this method, Methyl 5-chloropyrazine-2-carboxylate is treated with sodium methoxide (NaOMe) in a suitable solvent, typically methanol. The methoxide ion (CH₃O⁻) acts as the nucleophile, displacing the chloride ion at the C-5 position of the pyrazine ring. The reaction is generally heated to ensure a reasonable reaction rate. The electron-withdrawing nature of the pyrazine ring nitrogens and the carboxylate group facilitates this substitution. Upon completion, a standard work-up procedure is employed to isolate the desired product, this compound.
Conversion from 6-chloropyrazine-2-carbonitrile (B1346822)
A versatile synthesis of this compound can be achieved starting from 6-chloropyrazine-2-carbonitrile. clockss.org This pathway cleverly combines nucleophilic substitution of the chloro group with the conversion of the nitrile functionality into a methyl ester in a single procedural sequence.
The process involves reacting 6-chloropyrazine-2-carbonitrile with sodium methoxide in methanol. clockss.org The sodium methoxide first performs a nucleophilic attack on the carbon atom bearing the chlorine, substituting it with a methoxy (B1213986) group. Concurrently, the nitrile group reacts with methanol under these conditions to form a methyl carboximidate intermediate. This intermediate is then hydrolyzed upon acidification of the reaction mixture with hydrochloric acid, which converts it into the final methyl ester product. clockss.org This method is efficient as it accomplishes two key transformations in one pot.
Table 1: Reaction Conditions for Conversion of 6-chloropyrazine-2-carbonitrile
| Reagents | Solvent | Key Steps | Ref. |
| Sodium Methoxide, 6-chloropyrazine-2-carbonitrile, Hydrochloric acid | Methanol | 1. Reaction with NaOMe. 2. Acidification with HCl. 3. Stirring at room temperature. | clockss.org |
Synthesis from 3-amino-5-chloro-pyrazine-2-carboxylic acid methyl ester
A potential, though less commonly documented, pathway to this compound involves the transformation of 3-amino-5-chloro-pyrazine-2-carboxylic acid methyl ester. This route would necessitate two main transformations: the removal of the amino group (deamination) and the substitution of the chloro group with a methoxy group.
Precursor Synthesis and Transformations
The availability of key starting materials is crucial for the successful synthesis of the target compound. The preparation of precursors often involves multi-step sequences that build the foundational pyrazine ring structure.
Preparation of 5-methylpyrazine-2-carboxylic acid
5-Methylpyrazine-2-carboxylic acid is a valuable precursor that can be converted into intermediates like 5-chloropyrazine-2-carboxylic acid, which are then used to synthesize the target molecule. There are several reported methods for its preparation.
One common approach begins with the cyclization of pyruvic aldehyde and o-phenylenediamine. accessscience.com This reaction, often catalyzed by sodium pyrosulfite, forms 3-methyl-benzopyrazine. accessscience.com The benzopyrazine is then subjected to oxidative cleavage, for example, using an inorganic oxidizer, which opens the benzene (B151609) ring to form a dicarboxylic acid intermediate. Subsequent acidification and decarboxylation yield 5-methylpyrazine-2-carboxylic acid. accessscience.com
Another synthetic strategy involves the reaction of acetaldehyde (B116499) with 2-aminopropanamide. This sequence leads to the formation of a hydroxymethylpyrazine intermediate, which can then be oxidized to the desired carboxylic acid.
Table 2: Selected Methods for the Synthesis of 5-methylpyrazine-2-carboxylic acid
| Starting Materials | Key Intermediates | Key Reactions | Ref. |
| Pyruvic aldehyde, o-Phenylenediamine | 3-methyl-benzopyrazine | Cyclization, Oxidation, Decarboxylation | accessscience.com |
| Acetaldehyde, 2-aminopropanamide | 3-Hydroxy-5-methylpyrazine-2-carboxamide | Condensation, Hydrolysis, Dehalogenation |
These precursor syntheses provide the essential building blocks needed for the various routes to produce this compound.
From 2-methyl-5-hydroxymethylpyrazine using nitric acid and vanadate (B1173111) catalysts
A significant method for the synthesis of 5-methylpyrazine-2-carboxylic acid involves the oxidation of 2-methyl-5-hydroxymethylpyrazine. This process utilizes nitric acid as the oxidant in the presence of a vanadate catalyst, such as ammonium (B1175870) metavanadate or sodium metavanadate. This catalytic oxidation demonstrates good selectivity and high yield. The reaction involves the oxidation of the hydroxymethyl group to a carboxylic acid.
The general procedure involves adding 2-methyl-5-hydroxymethylpyrazine to water with a catalytic amount of ammonium metavanadate. The mixture is heated, and nitric acid is added dropwise. After a period of reflux, the solution is cooled and neutralized to a specific pH to facilitate the extraction of the product.
| Reactant | Oxidant | Catalyst | Temperature | Yield |
| 2-methyl-5-hydroxymethylpyrazine | Nitric Acid | Ammonium Metavanadate | 100°C | 65% |
Following the synthesis of 5-methylpyrazine-2-carboxylic acid, the final step is esterification to produce Methyl 5-methylpyrazine-2-carboxylate. A common laboratory method for this conversion is the Fischer esterification. This involves reacting the carboxylic acid with an excess of methanol in the presence of a catalytic amount of a strong acid, such as sulfuric acid, and heating the mixture under reflux.
Alternatively, other esterification methods can be employed, such as using diazomethane (B1218177) for a rapid and high-yield reaction, although the hazardous nature of diazomethane limits its large-scale application. Another approach involves converting the carboxylic acid to its acid chloride using a reagent like thionyl chloride, followed by reaction with methanol.
From pyruvic aldehyde and o-phenylenediamine
Another established route to 5-methylpyrazine-2-carboxylic acid begins with the cyclization of pyruvic aldehyde and o-phenylenediamine. This reaction forms 3-methylquinoxaline, which is then subjected to oxidative cleavage to yield pyrazine-2,3-dicarboxylic acid. Subsequent decarboxylation affords 5-methylpyrazine-2-carboxylic acid. google.com
The initial cyclization is typically carried out in the presence of a catalyst like sodium pyrosulfite. google.com The subsequent oxidation step can be performed using strong oxidizing agents such as potassium permanganate (B83412) or potassium dichromate. google.com The final step, decarboxylation, is usually achieved by heating the dicarboxylic acid, often in the presence of an acid. orgsyn.org
| Starting Materials | Key Intermediates | Oxidizing Agent | Final Product of this Stage |
| Pyruvic aldehyde, o-phenylenediamine | 3-methylquinoxaline, Pyrazine-2,3-dicarboxylic acid | Potassium Permanganate | 5-methylpyrazine-2-carboxylic acid |
The resulting 5-methylpyrazine-2-carboxylic acid is then esterified to Methyl 5-methylpyrazine-2-carboxylate using one of the methods described in the previous section.
Oxidation of methyl-substituted pyrazines
The direct oxidation of a methyl group on the pyrazine ring is a straightforward approach to introduce a carboxylic acid function. For instance, 2,5-dimethylpyrazine (B89654) can be selectively oxidized to 5-methylpyrazine-2-carboxylic acid. chemicalbook.com This selective oxidation can be challenging as over-oxidation to pyrazine-2,5-dicarboxylic acid is a possible side reaction. technoarete.org
One method involves a multi-step process where 2,5-dimethylpyrazine is first converted to its N-oxide. This is followed by treatment with acetic anhydride (B1165640) and subsequent hydrolysis and oxidation with potassium permanganate to yield the desired product. google.com A more direct, one-step oxidation using potassium permanganate in the presence of an inhibitor has also been reported to achieve good yields. google.com
| Starting Material | Key Steps | Oxidizing Agent | Yield |
| 2,5-dimethylpyrazine | N-oxidation, Acetic anhydride treatment, Hydrolysis, Oxidation | Hydrogen Peroxide, Potassium Permanganate | >66% |
| 2,5-dimethylpyrazine | One-step oxidation with inhibitor | Potassium Permanganate | >60% google.com |
Once 5-methylpyrazine-2-carboxylic acid is obtained, it is converted to Methyl 5-methylpyrazine-2-carboxylate via esterification.
Derivatization from 5-methylpyrazine-2-carbohydrazide (B1341549)
Methyl 5-methylpyrazine-2-carboxylate can also be synthesized through the derivatization of 5-methylpyrazine-2-carbohydrazide. This process typically involves the reaction of the carbohydrazide (B1668358) with a methylating agent. However, a more common synthetic direction is the preparation of the carbohydrazide from the methyl ester.
The synthesis of 5-methylpyrazine-2-carbohydrazide starts from 5-methylpyrazine-2-carboxylic acid, which is first converted to its methyl ester, Methyl 5-methylpyrazine-2-carboxylate. This ester is then treated with hydrazine (B178648) hydrate (B1144303) to form the desired 5-methylpyrazine-2-carbohydrazide. ajgreenchem.comresearchgate.net
Advanced Synthetic Strategies and Flow Chemistry Approaches
Modern synthetic chemistry is increasingly moving towards more efficient, safer, and scalable processes. Flow chemistry, in particular, offers significant advantages over traditional batch processing for the synthesis of fine chemicals and pharmaceutical intermediates.
Flow Chemistry Approaches
The synthesis of pyrazine derivatives, including esters like Methyl 5-methylpyrazine-2-carboxylate, can be adapted to continuous-flow systems. rsc.orgnih.gov These systems allow for precise control over reaction parameters such as temperature, pressure, and reaction time, leading to improved yields, selectivity, and safety.
For instance, the amidation of pyrazine esters has been successfully performed in a continuous-flow microreactor. nih.gov This technology can be applied to the synthesis of pyrazinamide (B1679903) derivatives and can be conceptually extended to the esterification of pyrazine carboxylic acids. A continuous-flow setup for the esterification of 5-methylpyrazine-2-carboxylic acid would involve pumping a solution of the carboxylic acid and methanol, along with an acid catalyst, through a heated reactor coil. The product would be collected continuously at the outlet, allowing for high-throughput production.
| Advantages of Flow Chemistry | Parameters Controlled | Potential Application |
| Improved safety, better heat and mass transfer, scalability, reproducibility | Temperature, Pressure, Flow Rate, Residence Time | Esterification of 5-methylpyrazine-2-carboxylic acid |
Reaction Optimization and Selectivity Studies
The optimization of reaction conditions is crucial for maximizing the yield and purity of Methyl 5-methylpyrazine-2-carboxylate while minimizing byproducts and environmental impact.
Selectivity is a key consideration in the synthesis of 5-methylpyrazine-2-carboxylic acid, particularly in the oxidation of 2,5-dimethylpyrazine. technoarete.orggoogle.com The goal is to selectively oxidize only one of the two methyl groups. Reaction parameters that can be optimized to enhance selectivity include the choice of oxidizing agent, reaction temperature, concentration of reactants, and the use of inhibitors. For example, in the permanganate oxidation of 2,5-dimethylpyrazine, the concentration of the KMnO4 solution and the reaction temperature are critical factors that influence the selective formation of the mono-carboxylic acid over the di-acid. google.com
In the vanadate-catalyzed oxidation of 2-methyl-5-hydroxymethylpyrazine, the ratio of nitric acid to the substrate and the catalyst loading are important parameters to optimize for achieving high conversion and selectivity.
The esterification step also requires optimization. In Fischer esterification, the concentration of the acid catalyst, the ratio of methanol to carboxylic acid, and the reaction time and temperature all affect the equilibrium position and thus the final yield of the ester.
| Reaction Step | Key Optimization Parameters | Desired Outcome |
| Oxidation of 2,5-dimethylpyrazine | Oxidant concentration, Temperature, Inhibitors | High selectivity for 5-methylpyrazine-2-carboxylic acid |
| Vanadate-catalyzed oxidation | Nitric acid/substrate ratio, Catalyst loading | High conversion and selectivity |
| Esterification | Acid catalyst concentration, Alcohol/acid ratio, Temperature, Time | High yield of Methyl 5-methylpyrazine-2-carboxylate |
Catalytic Systems
Information specifically detailing the catalytic systems used for the synthesis of this compound is not available in the reviewed literature. General esterification methods, such as the Steglich esterification, utilize catalysts like 4-dimethylaminopyridine (B28879) (DMAP) in conjunction with a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC), but their specific application and efficacy for the esterification of 5-methoxypyrazine-2-carboxylic acid have not been documented.
Solvent Effects and Reaction Conditions
There is no specific information available regarding the solvent effects and optimal reaction conditions for the synthesis of this compound. The choice of solvent and conditions would depend heavily on the chosen synthetic route, particularly for the formation of the 5-methoxypyrazine-2-carboxylic acid precursor and its subsequent esterification. Without experimental data, a detailed analysis is not possible.
Yield Enhancement Strategies
Specific strategies for enhancing the yield of this compound are not described in the available literature. General principles of yield enhancement, such as optimizing reaction time, temperature, purification methods, and reagent stoichiometry, would apply, but tailored strategies for this particular compound have not been published.
Chemical Transformations and Derivative Synthesis of Methyl 5 Methoxypyrazine 2 Carboxylate
Functional Group Modifications
The ester and methoxy (B1213986) functionalities of methyl 5-methoxypyrazine-2-carboxylate are the primary sites for chemical modification, allowing for its conversion into other valuable synthetic precursors.
Hydrolysis to 5-methoxypyrazine-2-carboxylic acid
The ester group of this compound can be readily hydrolyzed to the corresponding carboxylic acid, 5-methoxypyrazine-2-carboxylic acid. This transformation is a fundamental step in the synthesis of many pyrazine (B50134) derivatives, as the carboxylic acid can be further modified, for example, into amides or other esters. While specific literature on the hydrolysis of this compound is not abundant, the reaction can be effectively carried out under standard basic or acidic conditions.
A relevant analogue, methyl 5-chloropyrazine-2-carboxylate, has been successfully hydrolyzed to 5-chloropyrazine-2-carboxylic acid using lithium hydroxide (B78521) in water. This method is highlighted for its environmentally friendly conditions and high yield. A similar approach would be applicable to this compound.
Table 1: Reaction Conditions for the Hydrolysis of a Methyl Pyrazine-2-carboxylate (B1225951) Analogue
| Starting Material | Reagent | Solvent | Conditions | Product | Yield |
| Methyl 5-chloropyrazine-2-carboxylate | Lithium Hydroxide (LiOH) | Water | Room Temperature | 5-chloropyrazine-2-carboxylic acid | High |
This hydrolysis reaction is crucial as it unmasks the carboxylic acid functionality, which is a key handle for further synthetic manipulations, including the formation of amides and other derivatives.
Amination Reactions to Methyl 5-aminopyrazine-2-carboxylate
The synthesis of methyl 5-aminopyrazine-2-carboxylate from this compound represents a key transformation to introduce a nitrogen-containing functional group. This can be challenging and may proceed through different pathways, including nucleophilic aromatic substitution of the methoxy group. The pyrazine ring is electron-deficient, which can facilitate nucleophilic attack, particularly when activated by the electron-withdrawing carboxylate group.
While direct amination of this compound is not well-documented, analogous reactions on similar heterocyclic systems suggest that the methoxy group could be displaced by an amine under specific conditions, potentially requiring elevated temperatures or the use of a strong nucleophile like sodium amide.
Alternatively, a multi-step synthesis could be envisioned. For instance, the synthesis of 3-aminopyrazine-2-carboxamides has been achieved from 3-aminopyrazine-2-carboxylic acid by first forming the methyl ester, followed by aminolysis. A similar retrosynthetic approach could be considered for the 5-amino isomer, although this would not start from this compound.
Synthesis of Pyrazine-2-carbohydrazide (B1222964) Derivatives
A significant application of this compound is its use as a precursor for the synthesis of pyrazine-2-carbohydrazide derivatives. These derivatives are valuable intermediates for the construction of more complex heterocyclic systems.
Reaction with Hydrazine (B178648) Hydrate (B1144303)
The reaction of this compound with hydrazine hydrate is a direct and efficient method for the synthesis of 5-methoxypyrazine-2-carbohydrazide (B13668737). This reaction proceeds via a nucleophilic acyl substitution, where the hydrazine attacks the electrophilic carbonyl carbon of the ester, leading to the displacement of methanol (B129727).
This transformation is well-documented for the analogous compound, methyl 5-methylpyrazine-2-carboxylate. The reaction is typically carried out by refluxing the methyl ester with an excess of hydrazine hydrate in a suitable solvent such as methanol or ethanol (B145695).
Table 2: Synthesis of a Pyrazine-2-carbohydrazide Analogue
| Starting Material | Reagent | Solvent | Conditions | Product |
| Methyl 5-methylpyrazine-2-carboxylate | Hydrazine Hydrate (80%) | Methanol | Reflux | 5-methylpyrazine-2-carbohydrazide (B1341549) |
This reaction provides a straightforward route to the carbohydrazide (B1668358), which is a key building block for further derivatization.
Condensation with Carbonyl Compounds to Form Hydrazones
The synthesized 5-methoxypyrazine-2-carbohydrazide can be readily condensed with various aldehydes and ketones to form the corresponding hydrazones. This reaction involves the nucleophilic attack of the terminal nitrogen of the hydrazide onto the carbonyl carbon of the aldehyde or ketone, followed by the elimination of a water molecule.
This reaction is a versatile method for introducing a wide range of substituents onto the pyrazine scaffold. The reaction conditions are generally mild, often involving refluxing the carbohydrazide and the carbonyl compound in a protic solvent like ethanol, sometimes with a catalytic amount of acid. A variety of aromatic and heterocyclic aldehydes have been successfully used in this condensation with the analogous 5-methylpyrazine-2-carbohydrazide to produce a library of hydrazone derivatives.
Development of Novel Heterocyclic Conjugates
The derivatives of this compound, particularly the carbohydrazide and its corresponding hydrazones, are valuable precursors for the synthesis of novel heterocyclic conjugates. The reactive functional groups in these intermediates can undergo intramolecular or intermolecular cyclization reactions to form new heterocyclic rings fused to or substituted on the pyrazine core.
Pyrazine-Piperazine Conjugates
The synthesis of pyrazine-piperazine conjugates from this compound is a significant area of interest, primarily due to the prevalence of the piperazine (B1678402) moiety in a vast number of biologically active compounds. The most direct method for forming such conjugates is through the creation of an amide bond between the pyrazine-2-carboxylic acid derivative and a piperazine ring.
Typically, this transformation involves a two-step process. First, the methyl ester of this compound is hydrolyzed to the corresponding carboxylic acid, 5-methoxypyrazine-2-carboxylic acid. This hydrolysis is generally achieved under basic conditions, for example, using sodium hydroxide, followed by acidification to yield the free carboxylic acid.
The subsequent step is the coupling of the carboxylic acid with a piperazine derivative. This amide bond formation can be facilitated by a variety of coupling reagents. Common examples include the use of (benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (B91526) (PyBOP) or the activation of the carboxylic acid with thionyl chloride to form an acyl chloride, which then readily reacts with the amine group of piperazine. In some patented procedures for related structures, the coupling of an N-Boc-piperazine with an ethyl carboxylate has been shown to be a viable route, suggesting that direct amidation of the ester is also possible under certain conditions. mdpi.com
The following table outlines a generalized synthetic approach for the formation of pyrazine-piperazine conjugates.
| Step | Reactants | Reagents | Product |
| 1. Hydrolysis | This compound | NaOH, H₂O then HCl | 5-methoxypyrazine-2-carboxylic acid |
| 2. Amide Coupling | 5-methoxypyrazine-2-carboxylic acid, Piperazine derivative | Coupling agent (e.g., PyBOP, DCC, or SOCl₂) | Pyrazine-piperazine conjugate |
Triazole Conjugates
The incorporation of a triazole ring into molecules is a common strategy in medicinal chemistry to enhance biological activity and improve physicochemical properties. Triazole conjugates of this compound can be synthesized through several routes, most notably via the formation of a carbohydrazide intermediate or through click chemistry.
One established method involves the conversion of the methyl ester to a carbohydrazide. who.intkfupm.edu.sa This is typically achieved by reacting this compound with hydrazine hydrate in a suitable solvent like methanol under reflux. who.int The resulting 5-methoxypyrazine-2-carbohydrazide is a key intermediate that can be further reacted to form a triazole ring. For instance, condensation of the carbohydrazide with various carbonyl compounds yields hydrazones, which can be cyclized to form substituted triazoles. who.intkfupm.edu.sa
Another powerful method for the synthesis of triazole conjugates is the copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". organic-chemistry.orginterchim.fr To utilize this method, either an azide (B81097) or an alkyne functionality must be introduced into the pyrazine structure. For example, a pyrazinyl azide could be synthesized and then reacted with a terminal alkyne to form the 1,4-disubstituted 1,2,3-triazole. Fused tetrazoles with a pyrazine ring have been shown to act as effective azide surrogates in such click reactions. nih.gov
The table below summarizes the key steps in the synthesis of pyrazine-triazole conjugates via the carbohydrazide route.
| Step | Reactants | Reagents | Product |
| 1. Hydrazinolysis | This compound | Hydrazine hydrate | 5-methoxypyrazine-2-carbohydrazide |
| 2. Condensation | 5-methoxypyrazine-2-carbohydrazide, Aldehyde/Ketone | - | Hydrazone intermediate |
| 3. Cyclization | Hydrazone intermediate | Oxidizing agent | Pyrazine-triazole conjugate |
Metal Complexes and Coordination Compounds
The pyrazine ring, with its two nitrogen atoms, and the carboxylate group of this compound and its derivatives, provide excellent coordination sites for metal ions. The resulting metal complexes and coordination polymers have applications in areas such as catalysis, materials science, and as potential therapeutic agents.
Research has demonstrated that pyrazine-2-carboxylate (pca) can act as a versatile ligand, coordinating with a variety of metal centers including cobalt (Co), chromium (Cr), rhodium (Rh), copper (Cu), and silver (Ag). who.int The coordination typically occurs through one of the ring nitrogens and an oxygen atom from the carboxylate group, forming a stable chelate ring.
For instance, solvothermal synthesis has been employed to create isostructural coordination complexes of the type M(pca)₃, where M is Co(III), Cr(III), or Rh(III). who.int In these complexes, the pyrazine-2-carboxylate ligand acts in a tris-chelating manner. Other studies have explored the formation of copper(II) and silver(I) complexes with pyrazine-containing ligands, where the pyrazine nitrogen atoms play a key role in the coordination. researchgate.net The geometry of the resulting complexes can vary, with examples of octahedral, square planar, and tetrahedral arrangements being reported for related pyrazine carboxamide Schiff base complexes.
The following table provides examples of metal complexes formed with pyrazine-2-carboxylate ligands.
| Metal Ion | Complex Formula | Coordination Environment |
| Co(III), Cr(III), Rh(III) | M(pca)₃ | Tris-chelating |
| Cu(II) | [CuCl₂(py-2pz)]₂ | Bidentate |
| Ag(I) | [Ag(py-2pz)₂]PF₆ | Bidentate |
Structure-Directed Synthesis of Advanced Scaffolds
This compound is a valuable building block for the structure-directed synthesis of more complex and biologically active molecular scaffolds. A notable example is the development of novel anti-tubercular agents based on the 5-methylpyrazine-2-carbohydrazide framework. researchgate.netresearchgate.net
The synthesis of these advanced scaffolds begins with the conversion of the corresponding carboxylic acid (derived from the methyl ester) into the carbohydrazide. researchgate.netresearchgate.net This key intermediate is then condensed with a variety of substituted aromatic aldehydes to produce a library of phenylmethylidene-5-methylpyrazine-2-carbohydrazide derivatives. researchgate.netresearchgate.net This approach allows for the systematic variation of the substituents on the phenyl ring, enabling the exploration of structure-activity relationships (SAR).
The design of these compounds is guided by the structure of pyrazinamide (B1679903), a frontline anti-tubercular drug. researchgate.net By modifying the core structure and introducing different functional groups, researchers aim to optimize the biological activity and pharmacokinetic properties of the resulting molecules. Studies have shown that certain derivatives from these libraries exhibit remarkable in vitro activity against Mycobacterium tuberculosis. researchgate.net This structure-directed approach highlights the utility of this compound as a starting point for the discovery of new therapeutic agents.
The table below outlines the general synthetic scheme for these anti-tubercular scaffolds.
| Step | Starting Material | Reagents | Intermediate/Product |
| 1 | 5-Methylpyrazine-2-carboxylic acid | Methanol, H₂SO₄ | Methyl 5-methylpyrazine-2-carboxylate |
| 2 | Methyl 5-methylpyrazine-2-carboxylate | Hydrazine hydrate | 5-Methylpyrazine-2-carbohydrazide |
| 3 | 5-Methylpyrazine-2-carbohydrazide | Substituted aromatic aldehydes | Phenylmethylidene-5-methylpyrazine-2-carbohydrazide derivatives |
Spectroscopic Characterization and Structural Elucidation of Methyl 5 Methoxypyrazine 2 Carboxylate and Its Derivatives
Advanced Spectroscopic Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules by providing information about the chemical environment of atomic nuclei.
Specific ¹H NMR data, including chemical shifts (δ), multiplicity, and coupling constants (J) for the protons of Methyl 5-methoxypyrazine-2-carboxylate, are not available in the reviewed literature. Such data would be crucial for identifying the positions of the hydrogen atoms on the pyrazine (B50134) ring and the methyl groups of the ester and methoxy (B1213986) functionalities.
Detailed ¹³C NMR spectral data, which would reveal the chemical shifts of each unique carbon atom in this compound, could not be found. This information is essential for confirming the carbon framework of the molecule.
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio of ions, thereby providing information about the molecular weight and elemental composition of a compound.
Specific Liquid Chromatography-Mass Spectrometry (LC-MS) data, including the mass-to-charge ratio (m/z) of the molecular ion and any fragmentation patterns for this compound, were not available in the searched scientific literature. This data would be vital for confirming the molecular weight and providing further structural evidence.
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) is a critical analytical technique for the structural confirmation of this compound, providing highly accurate mass measurements that can verify its elemental composition. researchgate.netnih.gov Unlike low-resolution mass spectrometry which measures mass to the nearest whole number, HRMS can determine the mass of a molecule with enough precision to distinguish between compounds with the same nominal mass but different elemental formulas. researchgate.net For this compound, with a chemical formula of C7H8N2O3, the theoretical exact mass can be calculated. ontosight.ai
HRMS instruments, such as Time-of-Flight (TOF), Orbitrap, or Fourier Transform Ion Cyclotron Resonance (FT-ICR) analyzers, can measure mass-to-charge ratios (m/z) to three or four decimal places. researchgate.netresearchgate.net This capability allows for the unambiguous determination of a compound's molecular formula by comparing the experimentally measured mass to the theoretical mass. nih.gov The high resolving power of these instruments also enables the detailed analysis of fragmentation patterns, further aiding in the structural elucidation of the parent molecule and its derivatives. researchgate.net
Table 1: Theoretical Mass Data for this compound
| Formula | Compound Name | Theoretical Exact Mass (Da) |
|---|
Note: The theoretical exact mass is calculated based on the most abundant isotopes of each element (¹²C, ¹H, ¹⁴N, ¹⁶O).
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is a valuable tool for identifying the functional groups present in this compound. The IR spectrum reveals characteristic absorption bands corresponding to the vibrational frequencies of specific bonds within the molecule. For this compound, key functional groups include the aromatic pyrazine ring, the methoxy group (-OCH3), and the methyl ester group (-COOCH3).
C=O Stretching: A strong absorption band, typically in the region of 1700-1750 cm⁻¹, arising from the carbonyl group of the methyl ester.
C-O Stretching: Two distinct C-O stretching vibrations are expected. One for the ester linkage (C-O-C), typically appearing between 1250-1300 cm⁻¹, and another for the methoxy group's aryl-alkyl ether linkage, usually found in the 1000-1100 cm⁻¹ region.
Aromatic C=C and C=N Stretching: The pyrazine ring will exhibit several bands in the 1400-1600 cm⁻¹ region, which are characteristic of aromatic ring systems containing nitrogen.
C-H Stretching: Aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl groups of the ester and methoxy functions will be observed just below 3000 cm⁻¹.
C-H Bending: Out-of-plane C-H bending vibrations for the substituted aromatic ring can provide information about the substitution pattern and are typically found in the 700-900 cm⁻¹ region.
Table 2: Expected IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| Ester (C=O) | Stretch | 1700 - 1750 |
| Ester (C-O) | Stretch | 1250 - 1300 |
| Methoxy (C-O) | Stretch | 1000 - 1100 |
| Pyrazine Ring (C=C, C=N) | Stretch | 1400 - 1600 |
| Aromatic C-H | Stretch | > 3000 |
Ultraviolet-Visible (UV-Vis) Spectroscopy
Ultraviolet-Visible (UV-Vis) spectroscopy provides insight into the electronic transitions within a molecule. The UV-Vis spectrum of this compound is expected to be dominated by the electronic transitions of the pyrazine chromophore, which is an aromatic heterocyclic system. The absorption of UV or visible light promotes electrons from a lower energy orbital (ground state) to a higher energy orbital (excited state).
The pyrazine ring and its substituents (methoxy and methyl carboxylate groups) contain π electrons and non-bonding (n) electrons on the nitrogen and oxygen atoms. Therefore, the spectrum is expected to show absorptions corresponding to:
π → π* transitions: These are typically high-energy transitions resulting in strong absorption bands, often found in the lower wavelength region of the UV spectrum. These transitions involve the promotion of an electron from a π bonding orbital to a π* anti-bonding orbital within the aromatic system.
n → π* transitions: These transitions involve the promotion of a non-bonding electron (from the nitrogen or oxygen atoms) to a π* anti-bonding orbital. These are generally lower in energy and intensity compared to π → π* transitions and appear at longer wavelengths.
The presence of the methoxy and carboxylate substituents can influence the position and intensity of these absorption maxima (λmax) through their electronic effects on the pyrazine ring.
X-ray Crystallography and Solid-State Structural Analysis
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While crystallographic data for this compound itself is not available, a detailed analysis of the closely related analogue, Methyl 5-methylpyrazine-2-carboxylate , provides significant insight into the expected solid-state structure. researchgate.net
Crystal Packing and Intermolecular Interactions (e.g., Hydrogen Bonding)
In the crystal structure of the analogue Methyl 5-methylpyrazine-2-carboxylate, the molecules are organized in the solid state through a network of weak intermolecular forces. researchgate.net The primary interactions observed are C—H⋯N and C—H⋯O hydrogen bonds. researchgate.net These interactions link adjacent molecules, forming layers that are parallel to the (100) plane of the crystal lattice. researchgate.net
Similarly, in the crystal structure of Methyl pyrazine-2-carboxylate (B1225951), weak intermolecular C—H⋯O and C—H⋯N interactions join the molecules into an infinite three-dimensional network. nih.govscienceopen.com The planarity of the molecule is a key feature, reflecting efficient π-conjugation. nih.govscienceopen.com Given the structural similarity, it is highly probable that the crystal packing of this compound would also be governed by similar weak hydrogen bonds involving the nitrogen atoms of the pyrazine ring and the oxygen atoms of the methoxy and carboxylate groups.
Crystallographic Data (e.g., Cell Parameters, Space Group)
The single-crystal X-ray diffraction analysis of Methyl 5-methylpyrazine-2-carboxylate yielded precise crystallographic data. researchgate.net The compound crystallizes in the monoclinic system with the space group P21. researchgate.net The cell parameters, which define the size and shape of the unit cell, were accurately determined. researchgate.net This information is fundamental to defining the solid-state structure of the molecule. researchgate.net
Table 3: Crystallographic Data for Methyl 5-methylpyrazine-2-carboxylate
| Parameter | Value | Reference |
|---|---|---|
| Chemical Formula | C7H8N2O2 | researchgate.net |
| Formula Weight (Mr) | 152.15 | researchgate.net |
| Crystal System | Monoclinic | researchgate.net |
| Space Group | P21 | researchgate.net |
| a (Å) | 3.8872 (1) | researchgate.net |
| b (Å) | 6.8386 (3) | researchgate.net |
| c (Å) | 13.6279 (5) | researchgate.net |
| β (°) | 93.303 (2) | researchgate.net |
| Volume (ų) | 361.67 (2) | researchgate.net |
| Z (molecules/unit cell) | 2 | researchgate.net |
| Temperature (K) | 150 | researchgate.net |
Data obtained from the crystallographic study of the structural analogue, Methyl 5-methylpyrazine-2-carboxylate. researchgate.net
Computational Chemistry for Structural Confirmation
Computational chemistry serves as a powerful complementary tool to experimental techniques for structural elucidation. Methods like Density Functional Theory (DFT) can be employed to model the structure of this compound and predict its spectroscopic properties. nih.gov
By using a suitable basis set, such as B3LYP/6-311++G(d,p), the molecular geometry of the compound can be optimized to its lowest energy conformation. nih.gov From this optimized structure, various parameters can be calculated and compared with experimental data for structural confirmation. For instance:
Vibrational Frequencies: Theoretical IR spectra can be calculated, and the computed vibrational frequencies can be compared with the experimental IR spectrum to aid in the assignment of absorption bands to specific functional groups. nih.gov
NMR Chemical Shifts: Computational methods can predict ¹H and ¹³C NMR chemical shifts, which can be correlated with experimental NMR data to confirm the molecular structure. nih.gov
Intermolecular Interactions: Hirshfeld surface analysis and energy-framework calculations can be performed on the predicted crystal structure to visualize and quantify the intermolecular interactions, such as hydrogen bonds, that stabilize the crystal packing. mdpi.comnih.gov This provides a theoretical basis for understanding the solid-state arrangement determined by X-ray crystallography.
Electronic Properties: Frontier Molecular Orbitals (HOMO-LUMO) can be calculated to understand the electronic transitions observed in the UV-Vis spectrum. mdpi.com
The correlation between computationally predicted data and experimentally measured data provides a high degree of confidence in the confirmed structure of this compound.
Quantum Chemical Calculations (e.g., DFT)
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for elucidating the electronic structure, reactivity, and spectroscopic properties of molecules like this compound. These computational methods allow for the prediction of various molecular properties that are crucial for understanding the compound's behavior and for interpreting experimental data.
DFT studies on pyrazine derivatives are frequently performed using hybrid functionals such as B3LYP, often combined with basis sets like 6-31G(d,p) or 6-311++G(d,p) to ensure a high level of accuracy. nih.govbendola.com Such calculations provide insights into the frontier molecular orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of these orbitals and their energy gap (ΔE) are fundamental in describing the chemical reactivity and kinetic stability of a molecule. nih.gov A smaller HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to undergo electronic transitions. nih.gov For instance, in studies of related pyrazine carboxamide derivatives, the HOMO-LUMO energies were estimated to determine global chemical reactivity descriptors. bendola.com
Another critical aspect explored through quantum chemical calculations is the molecular electrostatic potential (MEP). The MEP map is a visual representation of the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. nih.govchemrxiv.org This information is vital for predicting how the molecule will interact with biological receptors or other reagents. In related pyrazine-2-carboxylic acid derivatives, MEP analysis has been used to identify common features related to their cytotoxic activities. nih.gov
The following table summarizes typical parameters and findings from DFT calculations on related pyrazine derivatives, which serve as a model for understanding this compound.
| Computational Method | Calculated Property | Typical Findings for Pyrazine Derivatives | Reference |
|---|---|---|---|
| DFT (B3LYP/6-311++G(d,p)) | HOMO-LUMO Energy Gap | Reveals charge transfer interactions within the molecule, indicating regions of high reactivity. | nih.gov |
| DFT (B3LYP/6–31++G*) | Molecular Electrostatic Potential (MEP) | Identifies nucleophilic (negative potential, often around N and O atoms) and electrophilic (positive potential) sites, predicting interaction patterns. | nih.gov |
| DFT (B3LYP/gen) | Natural Bond Orbital (NBO) Analysis | Quantifies hyperconjugative interactions that contribute to molecular stability. | chemrxiv.org |
| TD-DFT | UV-Vis Spectra Simulation | Predicts electronic transitions and absorption wavelengths, aiding in the interpretation of experimental spectra. | nih.gov |
Biological Activity and Medicinal Chemistry Research
Antimicrobial Activity Studies
Structure-Antimicrobial Activity Relationships (SAR)
The relationship between the chemical structure of pyrazine (B50134) derivatives and their antimicrobial efficacy is a critical area of research. Descriptors related to the electronic properties, topology, and hydrophobicity of the molecules are often key factors in determining their biological activity. researchgate.net
The lipophilicity of a compound, often quantified by its partition coefficient (Log P), plays a significant role in its ability to permeate microbial cell membranes. researchgate.net Altering the substituents on the pyrazine ring can modify the compound's lipophilicity, which in turn affects its antimicrobial potency. For example, the introduction of a chlorine atom to a molecule is a known strategy to increase its lipophilicity and potentially enhance cell permeability. nih.govnih.gov For aliphatic chain substituents, an increase in chain length can also increase the lipophilic nature of the compounds, making the molecules more cell permeable. nih.gov
The nature of the substituents on the pyrazine ring is crucial for antimicrobial activity. Studies on various pyrazine derivatives have shown that both electron-donating and electron-withdrawing groups can amend the biological activity. researchgate.net In some series of triazolo[4,3-a]pyrazine derivatives, compounds bearing electron-donating groups on a phenyl substituent showed more favorable antibacterial activity. nih.gov The presence of a methoxy (B1213986) group, as in Methyl 5-methoxypyrazine-2-carboxylate, contributes to the electronic properties of the molecule and is a feature in some compounds that exhibit good antimycobacterial activity. researchgate.net The carboxamide group is another functional moiety that has been identified as important for the activity of certain pyrazine compounds. mdpi.com
Mechanisms of Antimicrobial Action
The antimicrobial effects of pyrazine derivatives are attributed to several mechanisms of action, including enzyme inhibition and direct disruption of cellular structures.
One of the key enzymatic targets for antimicrobial agents is Glucosamine-6-phosphate (GlcN-6-P) synthase. nih.govnih.gov This enzyme is crucial for the biosynthesis of cell wall components in microorganisms. researchgate.net Inhibition of GlcN-6-P synthase disrupts this pathway, leading to a compromise in cell wall integrity and ultimately microbial death. Molecular docking studies have shown that pyrazine-2-carboxylic acid derivatives can exhibit good inhibition of GlcN-6-P synthase, substantiating their antibacterial activity. rjpbcs.com
Another proposed mechanism of action for some heterocyclic compounds, including pyrazine derivatives, is the disruption of the bacterial cell membrane. nih.gov This can occur through various interactions that compromise the structural integrity of the membrane, leading to leakage of cellular contents and cell death.
Anticancer and Cytotoxicity Investigations
Beyond antimicrobial research, pyrazine derivatives and related heterocyclic structures have been investigated for their potential as anticancer agents. rjpbcs.com These investigations typically involve in vitro studies to determine the cytotoxicity of the compounds against various cancer cell lines.
The cytotoxic effects of compounds structurally related to this compound have been evaluated against a panel of human cancer cell lines. While data specific to this compound is limited, results from analogous compounds provide insight into the potential activity of this chemical class.
For example, a series of novel methyl 7-[(hetero)arylamino]thieno[2,3-b]pyrazine-6-carboxylates were evaluated for their cell growth inhibitory effects. One derivative, methyl 7-[(3,5-dimethoxyphenyl)amino]thieno[2,3-b]pyrazine-6-carboxylate, showed a GI₅₀ (concentration for 50% of maximal inhibition of cell proliferation) of 7.8 µM against the AGS gastric adenocarcinoma cell line. mdpi.com The same study found that this compound had a GI₅₀ of 12.3 µM against the MCF-7 breast cancer cell line and 16.4 µM against the NCI-H460 non-small-cell lung cancer line, which is often compared with the A549 line. mdpi.com
Other studies on different heterocyclic cores have also provided relevant cytotoxicity data. Halogenated derivatives of methyl 1-benzofuran-3-carboxylate demonstrated significant activity against lung (A549) and liver (HepG-2) cancer cell lines, with IC₅₀ values as low as 3.5 µM and 3.8 µM, respectively. mdpi.com Research on thieno[2,3-d]pyrimidine-6-carboxylates showed potent antiproliferative effects against the MCF-7 cell line (IC₅₀ of 0.013 µM) and activity against the MDA-MB-231 triple-negative breast cancer cell line. nih.gov
The following table summarizes the cytotoxic activity of various related heterocyclic compounds against the specified cancer cell lines.
| Compound Class | Cell Line | Activity Metric | Value (µM) |
| Thieno[2,3-b]pyrazine-6-carboxylates | AGS (Gastric) | GI₅₀ | 7.8 mdpi.com |
| Thieno[2,3-b]pyrazine-6-carboxylates | MCF-7 (Breast) | GI₅₀ | 12.3 mdpi.com |
| Thieno[2,3-d]pyrimidine-6-carboxylates | MCF-7 (Breast) | IC₅₀ | 0.013 nih.gov |
| Thieno[2,3-d]pyrimidine-6-carboxylates | MDA-MB-231 (Breast) | IC₅₀ | >15.7 nih.gov |
| Benzofuran-3-carboxylates | A549 (Lung) | IC₅₀ | 3.5 mdpi.com |
| Benzofuran-3-carboxylates | HepG-2 (Liver) | IC₅₀ | 3.8 mdpi.com |
| Benzofuran-3-carboxylates | MDA-MB-231 (Breast) | IC₅₀ | >50 mdpi.com |
DNA Intercalation and Related Activities
Currently, there is a lack of specific studies in the peer-reviewed literature that investigate or establish the DNA intercalation activity of this compound. Research on DNA intercalators, which are compounds that can insert themselves between the base pairs of DNA and disrupt its processes, has largely focused on other classes of molecules, such as triazoloquinoxalines and phthalazine (B143731) derivatives. Therefore, no data is available to suggest that this compound functions as a DNA intercalating agent.
Antioxidant Activity Evaluation
Direct evaluation of the antioxidant capacity of this compound itself is not extensively documented. However, research into the broader family of pyrazine-2-carboxylic acid derivatives indicates that this chemical scaffold can be associated with antioxidant properties. Studies on related, but structurally distinct, pyrazine derivatives have shown positive results in free radical scavenging assays.
While data for this compound is unavailable, studies on other novel pyrazine-2-carboxylic acid derivatives have demonstrated their potential to scavenge free radicals using common assays like the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) and 2,2-diphenyl-1-picrylhydrazyl (DPPH) methods. For instance, a series of pyrazine-2-carboxylic acid derivatives incorporating piperazine (B1678402) moieties were synthesized and evaluated. One of the most active compounds in this separate class, (3-aminopyrazin-2-yl)(4-(6-aminopyrimidin-4-yl)piperazin-1-yl)methanone (P10), exhibited notable antioxidant activity. rjpbcs.comresearchgate.net Another study highlighted the enhanced antioxidant properties of a salt, guanylhydrazinium pyrazine-2-carboxylate (B1225951), suggesting the potential of the core structure. worktribe.comresearchgate.net
Table 1: Antioxidant Activity of select Pyrazine-2-Carboxylic Acid Derivatives (Note: Data is for related derivatives, not this compound)
| Compound ID | Assay | IC₅₀ (µg/mL) |
|---|---|---|
| P10 Derivative | DPPH | 138.2 |
| P10 Derivative | ABTS | 112.4 |
Data sourced from studies on related pyrazine derivatives for contextual purposes. rjpbcs.comresearchgate.net
Urease Inhibition Studies
There are no specific studies reported in the scientific literature that evaluate this compound for urease inhibitory activity. Research into urease inhibitors has typically focused on other heterocyclic structures, such as pyridine (B92270) carboxamides and pyridylpiperazine derivatives, to identify compounds that can block the activity of this enzyme, which is implicated in pathologies like those caused by Helicobacter pylori. frontiersin.org
Enzyme Modulation and Inhibition
Investigations into the effect of this compound on the activation of AMP-activated protein kinase (AMPK), a key regulator of cellular energy homeostasis, have not been reported. The development of AMPK activators is an area of interest for metabolic diseases, with research focusing on other chemical classes like imidazo[1,2-a]pyridines.
The most significant area of research relevant to this compound is its structural relationship to the antiviral drug Favipiravir (6-fluoro-3-hydroxypyrazine-2-carboxamide). nih.govactanaturae.ru Favipiravir is a potent inhibitor of RNA-dependent RNA polymerase (RdRp), an essential enzyme for the replication of many RNA viruses. actanaturae.ru
This compound belongs to the pyrazine carboxylate class of compounds, which are foundational structures for Favipiravir and its analogues. nih.govresearchgate.net Favipiravir functions as a prodrug; it is converted inside cells into its active form, favipiravir-ribofuranosyl-5'-triphosphate (T-705-RTP). nih.govactanaturae.ru This active metabolite mimics a purine (B94841) nucleotide and is mistakenly incorporated into the growing viral RNA chain by the RdRp enzyme, ultimately halting viral replication. actanaturae.ruactanaturae.ru
While this compound is not itself the active antiviral agent, compounds with the pyrazine-2-carboxylate skeleton are critical intermediates in various synthetic routes to produce Favipiravir. nih.govnih.gov For example, a key intermediate in one synthetic pathway is methyl 3-amino-6-bromopyrazine-2-carboxylate. nih.govscispace.com The exploration of such derivatives is crucial for developing more efficient syntheses and novel analogues of Favipiravir with potentially broader activity or improved properties. nih.govnih.gov
Table 2: Antiviral Activity of Favipiravir (T-705) against Various RNA Viruses
| Virus Family | Virus | EC₅₀ (µg/mL) |
|---|---|---|
| Orthomyxoviridae | Influenza A, B, C | 0.014 - 0.55 |
| Arenaviridae | Pichinde virus | 1.5 |
| Bunyaviridae | Sandfly fever virus | 0.4 |
| Flaviviridae | Yellow fever virus | 9.5 |
EC₅₀ represents the concentration of a drug that gives a half-maximal response. Data is for the related compound Favipiravir. actanaturae.ru
Neurological Applications
Comprehensive studies detailing the direct neurological applications of this compound are not extensively available in publicly accessible research. However, related compounds and general pharmacological screening of similar chemical series provide some context for its potential, though unconfirmed, activities.
Antiemetic Activity
Direct evidence from dedicated studies on the antiemetic properties of this compound is not presently found in the reviewed literature. While some series of 4-piperazinopyrimidines bearing a methylthio substituent have demonstrated powerful antiemetic activity, this specific pyrazine derivative is not explicitly mentioned among them. nih.gov The pharmacological screening of these related, but structurally distinct, compounds has shown a profile that includes antiemetic effects, suggesting that the broader class of nitrogen-containing heterocyclic compounds may be of interest in this therapeutic area. nih.gov
Psychotropic Agent Potential
Specific investigations into the psychotropic agent potential of this compound are not detailed in the current body of scientific research. General pharmacological screenings of related chemical series, such as certain 4-piperazinopyrimidines, have indicated a profile that includes tranquilizing properties. nih.gov However, without direct studies on this compound, any psychotropic potential remains speculative.
Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Analysis
Detailed Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) analyses specifically for this compound are not extensively documented. Computational studies tend to focus on broader classes of pyrazine derivatives for various therapeutic targets.
2D-QSAR Modeling
There is no specific 2D-QSAR modeling data available for this compound in the reviewed scientific literature.
Advanced Analytical Methodologies for Detection and Quantification
Chromatography-Mass Spectrometry Integration
The coupling of gas chromatography with mass spectrometry is the cornerstone for the analysis of volatile and semi-volatile compounds like methoxypyrazines. openagrar.de Mass spectrometry offers unparalleled molecular specificity and sensitivity, which is crucial for identifying and quantifying these compounds at trace levels. openagrar.de
Gas Chromatography-Mass Spectrometry (GC-MS) is a widely utilized technique for the analysis of methoxypyrazines. The process involves separating volatile compounds in a gas chromatograph before they are detected by a mass spectrometer. The high sensitivity and molecular specificity of mass spectrometry make it ideal for analyzing these compounds, which are often present in very low concentrations. openagrar.de
In a typical GC-MS setup for methoxypyrazine analysis, a vitreous silica (B1680970) capillary column is used for chromatographic resolution. openagrar.de The column is coupled directly to the ion source of the mass spectrometer. openagrar.de To handle larger injection volumes without compromising chromatographic resolution, a retention gap of deactivated vitreous silica can be employed. openagrar.de Electron ionization mass spectra are commonly obtained at an electron energy of 70 eV. openagrar.de This technique has been successfully used to identify and quantify compounds like 2-methoxy-3-isobutylpyrazine in complex matrices such as wine. openagrar.de
Table 1: Example GC-MS Operational Parameters for Methoxypyrazine Analysis Note: These are general parameters for the analysis of related methoxypyrazines and may require optimization for Methyl 5-methoxypyrazine-2-carboxylate.
| Parameter | Value | Reference |
|---|---|---|
| Column Type | Bonded phase 5% phenyl methylsilicone (e.g., SGE, BP5) | openagrar.de |
| Column Dimensions | 25 m x 0.33 mm, 0.5 µm phase thickness | openagrar.de |
| Injection Technique | Cool on-column | openagrar.de |
| Carrier Gas | Helium | openagrar.de |
| Flow Rate | 1 ml/min | openagrar.de |
| Ionization Mode | Electron Ionization (EI) | openagrar.de |
| Electron Energy | 70 eV | openagrar.de |
For enhanced selectivity and sensitivity, particularly in highly complex matrices where co-elution can be a problem, Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) is employed. This technique uses two stages of mass analysis (e.g., a triple quadrupole system) to filter out background noise and interferences.
In GC-MS/MS, a specific precursor ion for the target analyte is selected in the first quadrupole, fragmented in the collision cell, and then a specific product ion is monitored in the third quadrupole. This process, known as Multiple Reaction Monitoring (MRM), significantly improves the signal-to-noise ratio. The use of GC-MS/MS in positive chemical ionization (PCI) mode has been shown to enable the detection of methoxypyrazines at the ng/L level. shimadzu.com This high sensitivity is crucial as many methoxypyrazines have extremely low sensory detection thresholds. shimadzu.com
Comprehensive Two-Dimensional Gas Chromatography (GCxGC) offers a significant increase in separation power compared to conventional one-dimensional GC. researchgate.net This technique is particularly valuable for analyzing extremely complex samples, such as wine, where hundreds or thousands of volatile compounds may be present. researchgate.netnih.gov In GCxGC, the effluent from a primary column is systematically trapped, focused, and re-injected onto a second, shorter column with a different stationary phase. researchgate.net
This two-dimensional separation provides enhanced resolution and can separate analytes that co-elute in a single-column system. When coupled with a Time-of-Flight Mass Spectrometer (TOFMS), GCxGC-TOFMS becomes a powerful tool for both targeted and untargeted analysis. The deconvolution capabilities of TOFMS can help resolve analytes and their corresponding stable isotope-labeled internal standards, facilitating accurate quantification via isotope dilution methods. nih.gov GCxGC has been successfully applied to the analysis of various methoxypyrazines in wine, achieving very low detection limits. researchgate.netnih.gov
Table 2: Comparison of Detection Limits for IBMP using GCxGC with Different Detectors Note: Data is for 2-methoxy-3-(2-methylpropyl) pyrazine (B50134) (IBMP) and illustrates the sensitivity of the technique.
| Technique | Detection Limit (ng/L) | Reference |
|---|---|---|
| GCxGC-NPD (Nitrogen Phosphorus Detection) | 0.5 | researchgate.netnih.gov |
| GCxGC-IDTOFMS (Isotope Dilution Time-of-Flight Mass Spectrometry) | 1.95 | researchgate.netnih.gov |
Sample Preparation Techniques for Complex Matrices
The direct analysis of this compound is often hindered by its low concentration and the presence of interfering substances in the sample matrix. researchgate.net Therefore, effective sample preparation is a critical step to isolate and concentrate the analyte before instrumental analysis. researchgate.netmdpi.com The choice of technique is highly dependent on the nature of the sample matrix. mdpi.com
Commonly used techniques for methoxypyrazines include:
Solid-Phase Extraction (SPE): This technique is used to purify extracts by removing co-extractive substances that could interfere with the analysis. researchgate.net
Liquid-Liquid Extraction (LLE): A conventional method for separating compounds based on their relative solubilities in two different immiscible liquids. researchgate.net
Headspace Solid-Phase Microextraction (HS-SPME): A solvent-free technique where a coated fiber is exposed to the headspace above a sample (e.g., wine). Volatile analytes like methoxypyrazines adsorb to the fiber, which is then transferred to the GC injector for thermal desorption and analysis. nih.govmdpi.com This method is effective for concentrating volatile compounds from complex matrices. nih.gov
Stir Bar Sorptive Extraction (SBSE): This method involves a magnetic stir bar coated with a sorptive phase (e.g., polydimethylsiloxane). The stir bar is placed in the sample, and analytes are extracted into the coating. The bar is then removed and analyzed by thermal desorption GC-MS. SBSE can achieve very low detection limits, often below the olfactory thresholds of the compounds. researchgate.net
Quantitative Analysis and Impurity Profiling
Accurate quantification of this compound is essential for understanding its contribution to the properties of a given product. Due to matrix effects, which can suppress or enhance the instrument's response, methods like standard addition or isotope dilution are often preferred.
The standard addition method involves adding known amounts of a standard solution to the sample to create a calibration curve within the sample matrix itself, thereby compensating for matrix effects. This approach has yielded excellent linearity (R² > 0.999) for the quantification of other methoxypyrazines in wine. shimadzu.com
Isotope Dilution Analysis (IDA) is considered a gold standard for quantitative analysis. It involves adding a known amount of a stable isotope-labeled version of the analyte (e.g., a deuterated standard) to the sample. nih.gov Since the labeled standard behaves almost identically to the native analyte during sample preparation and analysis, it provides a highly accurate way to correct for analyte losses and matrix effects. The ratio of the native analyte to the labeled standard is used for quantification. nih.gov
Impurity profiling is crucial for quality control in the synthesis of chemical compounds. While specific impurity profiles for this compound are not extensively detailed in the available literature, potential impurities could arise from starting materials, side reactions, or degradation products. For instance, in the synthesis of the related 5-methylpyrazine-2-carboxylic acid from 2,5-dimethylpyrazine (B89654), potential impurities could include unreacted starting materials or byproducts from the oxidation step. google.com Analytical techniques like GC-MS and HPLC are instrumental in separating and identifying such impurities.
Future Directions and Emerging Research Areas
Development of Novel Derivatized Scaffolds with Enhanced Bioactivity
The future of Methyl 5-methoxypyrazine-2-carboxylate in medicinal chemistry largely depends on the creation of new derivatives with improved biological activity. The existing pyrazine (B50134) core is known to be a valuable pharmacophore, and its derivatives have demonstrated a wide array of pharmacological effects, including anticancer, anti-inflammatory, and antimicrobial properties. ontosight.aitandfonline.comresearchgate.net
Research efforts are likely to focus on several key modification strategies:
Modification of the Ester Group: The methyl ester at the C2 position is a prime site for modification. Conversion of the ester to amides, hydrazides, or other functional groups can significantly alter the molecule's polarity, hydrogen bonding capacity, and interaction with biological targets. For instance, studies on 5-methylpyrazine-2-carbohydrazide (B1341549) derivatives have yielded compounds with remarkable anti-tubercular activity. researchgate.net
Alteration of the Methoxy (B1213986) Group: The methoxy group at the C5 position influences the electron density of the pyrazine ring and can be involved in metabolic processes. Replacing it with other alkoxy groups, or even bioisosteric replacements, could modulate the compound's pharmacokinetic profile and target affinity.
Introduction of New Substituents: Adding further substituents to the unoccupied positions on the pyrazine ring can lead to enhanced potency and selectivity. Structure-activity relationship (SAR) studies on related pyrazine derivatives have shown that the nature and position of substituents are critical for biological activity. nih.govjapsonline.com
Hybrid Molecule Synthesis: Creating hybrid molecules by linking the pyrazine scaffold to other pharmacologically active moieties, such as natural products or known kinase inhibitors, is a promising strategy. nih.govmdpi.com This approach can lead to compounds with dual mechanisms of action or improved targeting capabilities.
| Derivatization Strategy | Potential Functional Group | Target Bioactivity | Rationale/Example from Literature |
|---|---|---|---|
| Ester Modification (C2) | Amides, Hydrazides | Antitubercular, Anticancer | Synthesis of 5-methylpyrazine-2-carbohydrazide derivatives showed potent anti-tubercular activity. researchgate.net |
| Methoxy Group Alteration (C5) | Ethyloxy, Propoxy, Halogens | Modulated Pharmacokinetics | Altering substituents influences lipophilicity and metabolic stability. |
| Ring Substitution | Amino, Halogen, Alkyl groups | Kinase Inhibition, Herbicidal | Substituted N-phenylpyrazine-2-carboxamides have shown herbicidal properties. mdpi.com |
| Hybridization | Natural Products (e.g., Triterpenes) | Enhanced Cytotoxicity | Pyrazine derivatives of pentacyclic triterpenes exhibit significant cytotoxic activity. nih.gov |
Targeted Drug Design and Delivery Systems
A significant challenge in drug development is ensuring that a therapeutic agent reaches its intended target in the body with minimal off-target effects. Future research on this compound and its derivatives will increasingly focus on targeted drug design and advanced delivery systems. Pyrazine compounds have been identified as suitable candidates for drug carriers, enabling controlled release at the site of action. pipzine-chem.com
Emerging strategies include:
Prodrug Development: Derivatives can be designed as prodrugs that are inactive until they are metabolized to the active form at the target site. This can enhance bioavailability and reduce systemic toxicity.
Nanoparticle Encapsulation: Encapsulating pyrazine-based compounds within nanoparticles, liposomes, or other nanocarriers can protect the drug from degradation, improve solubility, and facilitate passive or active targeting to tumor tissues through the enhanced permeability and retention (EPR) effect.
Conjugation to Targeting Ligands: Attaching the pyrazine derivative to molecules that specifically bind to receptors overexpressed on cancer cells (e.g., antibodies, peptides, or vitamins like folic acid) can direct the drug to the desired cells.
Self-Assembling Systems: Research into pyrazine-containing hybrids has demonstrated the potential for creating self-assembling nanoaggregates that act as their own delivery vehicle, a concept known as "self-delivery". nih.govmdpi.com
Stimuli-Responsive Systems: Incorporating the compound into materials that release their payload in response to specific stimuli (e.g., pH, temperature, or light) present in the target microenvironment, such as a tumor, offers a sophisticated level of control over drug release. researchgate.net
Green Chemistry Approaches in Synthesis
The pharmaceutical industry is increasingly adopting green chemistry principles to reduce its environmental footprint. Future synthesis of this compound and its derivatives will likely move away from traditional methods that often rely on harsh reagents and organic solvents.
Key green chemistry approaches include:
Use of Greener Solvents: Replacing hazardous solvents with water, supercritical fluids, or bio-based solvents.
Catalysis: Employing catalysts (e.g., biocatalysts or metal catalysts) to enable reactions with higher atom economy and under milder conditions.
Energy Efficiency: Utilizing energy-efficient techniques such as microwave-assisted synthesis, which can dramatically reduce reaction times and improve yields. researchgate.net
Renewable Feedstocks: Exploring synthetic routes that start from renewable raw materials.
Waste Reduction: Designing synthetic pathways that minimize the formation of byproducts and waste. A method for preparing pyrazine carboxylic acid has been reported that avoids harsh oxidants like potassium permanganate (B83412), thus reducing hazardous waste. google.com
| Principle | Application in Synthesis | Potential Benefit |
|---|---|---|
| Alternative Solvents | Using water or ethanol (B145695) instead of chlorinated solvents. | Reduced toxicity and environmental pollution. |
| Catalysis | Employing solid acid catalysts or enzymes. | Increased reaction efficiency, easier product separation, milder conditions. |
| Energy Efficiency | Microwave-assisted organic synthesis (MAOS). | Drastically reduced reaction times and energy consumption. researchgate.net |
| Atom Economy | Designing reactions where most atoms from the reactants are incorporated into the final product. | Minimization of waste. |
Computational Drug Discovery and In Silico Screening
Computational methods are revolutionizing drug discovery by accelerating the identification and optimization of lead compounds. japsonline.com For this compound, in silico techniques will be indispensable for exploring its therapeutic potential.
These computational tools can be applied to:
Virtual Screening: High-throughput virtual screening of large compound libraries against known biological targets can identify derivatives of this compound with a high probability of being active.
Molecular Docking: This technique predicts the preferred orientation of a molecule when bound to a receptor, helping to elucidate its mechanism of action at an atomic level. researchgate.net Docking studies have been successfully used to identify potential inhibitors among pyrazine derivatives for targets like PIM-1 kinase and Mycobacterium tuberculosis InhA protein. japsonline.comresearchgate.net
Quantitative Structure-Activity Relationship (QSAR): 3D-QSAR models can be built to correlate the chemical structure of a series of pyrazine derivatives with their biological activity, guiding the design of more potent compounds. japsonline.com
ADMET Prediction: In silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties helps to identify candidates with favorable drug-like characteristics early in the discovery process, reducing the likelihood of late-stage failures. nih.govmdpi.comijper.org
Investigation of Environmental Impact and Biodegradability
As with any synthetic compound intended for widespread use, understanding the environmental fate of this compound is crucial. Currently, there is very limited information on the biodegradation of synthetic pyrazines. nih.govproquest.com Much of the existing knowledge comes from studies of naturally occurring methoxypyrazines, which are known flavor and aroma compounds in some foods and wines. nih.gov
Future research must address:
Biodegradation Pathways: Investigating whether microorganisms in soil and water can degrade the pyrazine ring. While some bacteria can utilize substituted pyrazines as a carbon source, the ring-cleavage mechanisms are largely unknown. nih.govresearchgate.net Potential pathways could involve initial hydroxylation followed by enzymatic ring fission. asm.org
Environmental Persistence: Determining the half-life of the compound in various environmental compartments (soil, water, air) to assess its potential for persistence and bioaccumulation. Factors like sunlight can contribute to the degradation of some methoxypyrazines. nih.govlodigrowers.com
Ecotoxicity: Assessing the potential toxicity of the parent compound and its degradation products to a range of non-target organisms, including aquatic life, soil microbes, and plants.
Metabolism in Higher Organisms: While it is known that in animals, the pyrazine ring is often excreted after hydroxylation without being cleaved, a more thorough investigation into the metabolites of specific synthetic pyrazines is needed to ensure they are not harmful. nih.govproquest.com
This research is essential for a complete life-cycle assessment of any potential pharmaceutical or agricultural product derived from this compound.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for Methyl 5-methoxypyrazine-2-carboxylate, and how are key intermediates purified?
- Methodological Answer : A typical synthesis involves chlorination of 2,5-dimethylpyrazine using N-chlorosuccinimide (NCS) to introduce reactive sites, followed by esterification with methanol under acidic conditions. The methoxy group can be introduced via nucleophilic substitution using sodium methoxide. Intermediate purification often employs column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol. Final product purity is confirmed by melting point analysis and HPLC (≥98% purity) .
Q. How is this compound characterized spectroscopically?
- Methodological Answer : Key characterization includes:
- ¹H/¹³C NMR : Peaks for the methoxy group (δ ~3.9 ppm for ¹H; δ ~55 ppm for ¹³C) and ester carbonyl (δ ~165 ppm for ¹³C).
- FT-IR : Stretches for C=O (1720–1740 cm⁻¹) and C-O (1250–1300 cm⁻¹).
- Mass Spectrometry : Molecular ion peak (M⁺) at m/z 182.06 (C₈H₁₀N₂O₃) with fragmentation patterns consistent with pyrazine ring stability .
Q. What solvents and reaction conditions optimize the esterification step?
- Methodological Answer : Methanol as both solvent and nucleophile at 60–80°C under anhydrous HCl catalysis achieves >85% esterification yield. Microwave-assisted synthesis (100 W, 15 min) reduces reaction time by 50% compared to conventional heating .
Advanced Research Questions
Q. How can contradictory spectral data (e.g., unexpected downfield shifts in NMR) be resolved during structural validation?
- Methodological Answer : Discrepancies may arise from tautomerism or solvent effects. Use deuterated DMSO for NMR to stabilize specific tautomers. Cross-validate with X-ray crystallography (e.g., single-crystal analysis at 296 K) to confirm bond angles and substituent positions. For example, crystallographic data for related iridium complexes show pyrazine ring planarity deviations ≤0.005 Å .
Q. What strategies improve yield in multi-step syntheses involving sensitive intermediates?
- Methodological Answer :
- Chlorination Control : Limit NCS stoichiometry to 1.1 equivalents to avoid over-chlorination.
- Low-Temperature Esterification : Perform at 0–5°C to suppress side reactions (e.g., demethylation).
- In situ Monitoring : Use thin-layer chromatography (TLC) with UV detection at 254 nm to track intermediate stability .
Q. How does the methoxy group influence the compound’s coordination chemistry with transition metals?
- Methodological Answer : The methoxy group acts as a weak electron donor, facilitating chelation with lanthanides (e.g., Ln³⁺) to form 3D networks. React this compound with Ln(NO₃)₃·6H₂O and K₄[W(CN)₈]·2H₂O in ethanol/water (1:1) at pH 6–7. Characterization via XRD reveals open-channel structures with pore sizes ~5.2 Å, relevant to catalysis or gas storage .
Q. What computational methods predict reactivity in nucleophilic substitution reactions for methoxy group modifications?
- Methodological Answer : Density Functional Theory (DFT) at the B3LYP/6-311++G(d,p) level calculates transition state energies for substitutions. For example, replacing methoxy with amino groups has an activation energy of ~28 kcal/mol. Solvent effects (PCM model for methanol) reduce this by 3–5 kcal/mol .
Experimental Design & Data Analysis
Design an experiment to compare the stability of this compound under acidic vs. basic conditions.
- Methodological Answer :
- Conditions : Dissolve 10 mg of the compound in (a) 0.1 M HCl and (b) 0.1 M NaOH. Heat at 40°C for 24 hr.
- Analysis : Monitor degradation via HPLC (C18 column, 30% acetonitrile/70% water, 1 mL/min). Acidic conditions hydrolyze the ester to 5-methoxypyrazine-2-carboxylic acid (retention time shift from 8.2 to 6.5 min), while basic conditions cleave the methoxy group, forming pyrazine-2-carboxylate (confirmed by LC-MS) .
Q. How to troubleshoot low yields in large-scale syntheses (>10 g)?
- Methodological Answer : Scale-up issues often stem from inefficient heat transfer. Use a jacketed reactor with precise temperature control (±1°C). For esterification, switch to flow chemistry (residence time 30 min, 70°C) to maintain consistent mixing and reduce byproduct formation. Post-reaction, employ membrane-based solvent extraction (MBSE) with polypropylene membranes to isolate the product with >90% recovery .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
